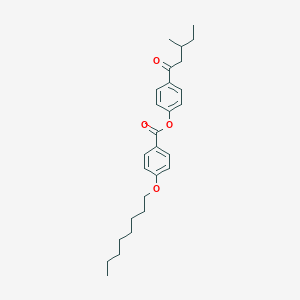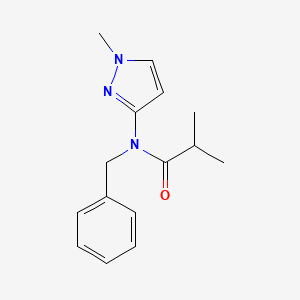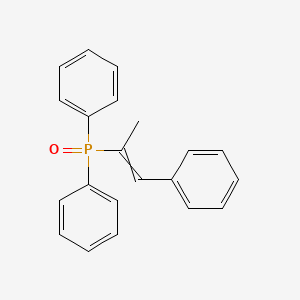
Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound features a phosphorus atom bonded to two phenyl groups and a 1-phenylprop-1-en-2-yl group, with an oxo group attached to the phosphorus atom. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-phenylprop-1-en-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming phosphinous acids.
Substitution: The phenyl and 1-phenylprop-1-en-2-yl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Reduction: Phosphinous acids.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with anticholinesterase activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes like acetylcholinesterase, thereby modulating neurotransmitter levels in the nervous system. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the 1-phenylprop-1-en-2-yl group, making it less reactive in certain substitution reactions.
Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.
Phenylphosphonic acid: Features a phosphonic acid group instead of an oxo group, leading to different reactivity and applications.
Uniqueness
Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and stability.
Properties
CAS No. |
62556-17-6 |
|---|---|
Molecular Formula |
C21H19OP |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-diphenylphosphorylprop-1-enylbenzene |
InChI |
InChI=1S/C21H19OP/c1-18(17-19-11-5-2-6-12-19)23(22,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI Key |
WLLITUFKMUGVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14517924.png)
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine](/img/structure/B14517932.png)
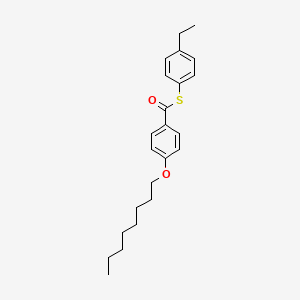

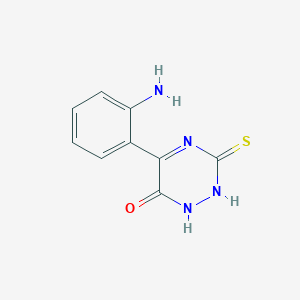
![(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14517952.png)

![5'-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14517957.png)
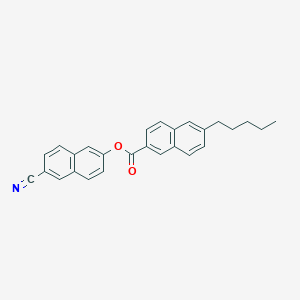
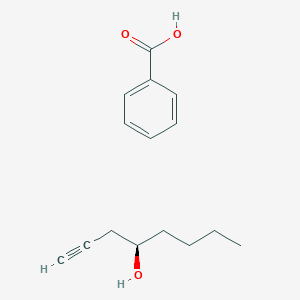
![1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol](/img/structure/B14517995.png)
![2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-](/img/structure/B14517999.png)
